4-(2-Chloro-1,1,2,2-tetrafluoroethyl)anilinehydrochloride
Description
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₇ClF₄N·HCl. Its structure features an aniline ring substituted with a 2-chloro-1,1,2,2-tetrafluoroethyl group at the para position, forming a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For instance, it has been employed in the synthesis of kinase inhibitors and antiviral agents, as evidenced by its use in a U.S. patent (Stage 31.3) to prepare a crystalline powder with HPLC retention time $ t_R = 6.77 \, \text{min} $ and UPLC-MS $ m/z = 444.8 \, [\text{M} + \text{H}]^+ $ .
The chloro-tetrafluoroethyl substituent contributes to its unique electronic and steric properties, enhancing stability and modulating reactivity in cross-coupling reactions. The hydrochloride salt improves solubility in polar solvents, facilitating its application in aqueous-phase reactions.
Properties
Molecular Formula |
C8H7Cl2F4N |
|---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H6ClF4N.ClH/c9-8(12,13)7(10,11)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H |
InChI Key |
UBSSPCCWMQHEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)Cl)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 2-chloro-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-1,1,2,2-tetrafluoroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table compares key structural and functional attributes of 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride with related compounds:
| Compound Name | Substituent(s) | Molecular Formula | Key Applications |
|---|---|---|---|
| 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline HCl | Para-Cl(CF₂CF₂) group | C₈H₇ClF₄N·HCl | Pharmaceutical intermediates |
| 2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) | Catechol + ethylamine chain | C₈H₁₁NO₂·HCl | Neurotransmitter, drug therapy |
| 4-[2-(Dimethylamino)ethyl]aniline diHCl | Para-(CH₂)₂N(CH₃)₂ group | C₁₀H₁₇N₂·2HCl | Organic synthesis, ligands |
Notes:
- Electron-withdrawing vs. electron-donating groups: The chloro-tetrafluoroethyl group in the title compound is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating dimethylaminoethyl group in 4-[2-(dimethylamino)ethyl]aniline dihydrochloride .
- Hydrogen-bonding capacity : Unlike dopamine hydrochloride, which has hydroxyl groups for hydrogen bonding, the title compound relies on the amine hydrochloride for polar interactions .
Substituent Effects on Reactivity
- Fluorinated substituents: The tetrafluoroethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs like 4-ethylaniline. However, it may increase steric hindrance in nucleophilic aromatic substitution reactions .
- Chlorine vs. hydroxyl groups : The chlorine atom in the title compound provides a leaving group for further functionalization, whereas hydroxyl groups in dopamine HCl limit such reactivity .
Pharmacological Potential
- Target compound : The fluorinated backbone may improve blood-brain barrier penetration compared to dopamine HCl, making it relevant for central nervous system-targeted drugs .
- 4-[2-(Dimethylamino)ethyl]aniline diHCl: The dimethylamino group enhances basicity, favoring interactions with acidic biological targets (e.g., ion channels) .
Physicochemical Properties
| Property | 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline HCl | Dopamine HCl | 4-[2-(Dimethylamino)ethyl]aniline diHCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 286.6 | 189.6 | 237.2 |
| Solubility in Water | High (due to HCl salt) | Moderate | High (due to diHCl salt) |
| LogP (estimated) | 2.8 | -0.5 | 1.2 |
Key observations :
- The title compound’s higher logP (lipophilicity) suggests superior membrane permeability compared to dopamine HCl but lower than 4-[2-(dimethylamino)ethyl]aniline diHCl .
- The dihydrochloride salt of 4-[2-(dimethylamino)ethyl]aniline offers superior aqueous solubility but may require neutralization for certain reactions .
Q & A
Q. What are the optimal synthetic routes for 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis of halogenated aniline derivatives typically involves nucleophilic substitution or catalytic coupling reactions. For example, analogous compounds like 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride are synthesized via nitro-group reduction followed by HCl salt formation under controlled conditions . Key parameters include:
Q. How should researchers characterize this compound’s structural and spectral properties?
- Methodological Answer : Employ a multi-technique approach:
- NMR : H and F NMR to confirm the substitution pattern (e.g., tetrafluoroethyl group at C2) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHClFN) and isotopic patterns.
- XRD : Resolve crystallographic ambiguities, especially for hydrochloride salt formation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., 19^1919F NMR shifts) be resolved for this compound?
- Methodological Answer : Discrepancies in F NMR often arise from solvent effects or counterion interactions. For example, in 2-chloro-4-fluoroaniline hydrochloride, shifts vary by ±2 ppm depending on solvent polarity . Mitigation strategies include:
- Standardized Solvents : Use deuterated DMSO or CDCl for consistency.
- DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
Q. What strategies are effective in optimizing reaction yields for derivatives of this compound?
- Methodological Answer : Yield optimization requires addressing steric and electronic challenges from the tetrafluoroethyl group:
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS; halogenated anilines typically degrade via hydrolysis at extremes (pH <2 or >10) .
- Thermal Analysis : TGA/DSC to identify decomposition thresholds (e.g., >150°C for similar hydrochlorides) .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition) may stem from assay conditions. For instance, analogous compounds show differing IC values due to:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing tetrafluoroethyl group activates the aniline ring for electrophilic attacks but hinders nucleophilic substitutions. Computational studies (e.g., Fukui indices) can predict reactive sites. For example, meta-substitution is favored over para in similar systems due to steric hindrance .
Application-Oriented Questions
Q. How can this compound be utilized as a precursor in organofluorine chemistry?
- Methodological Answer : Its tetrafluoroethyl group serves as a fluorinated building block. Example applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
